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Compound of Interest

Compound Name: Everolimus

Cat. No.: B549166 Get Quote

Everolimus (formerly known as RAD001) is a pivotal therapeutic agent in oncology and

transplant medicine, functioning as a potent and specific inhibitor of the mammalian target of

rapamycin (mTOR). It is a semi-synthetic derivative of sirolimus (rapamycin), a natural

macrolide discovered in a soil sample from Easter Island (Rapa Nui).[1] Developed by Novartis,

everolimus was engineered to improve upon the pharmacokinetic profile of sirolimus while

retaining its core mechanism of action.[2]

Initially developed as an immunosuppressant to prevent organ transplant rejection, its potent

anti-proliferative and anti-angiogenic properties led to its extensive investigation and

subsequent approval for various cancer types.[3][4] These include advanced renal cell

carcinoma (RCC), hormone receptor-positive, HER2-negative breast cancer, and

neuroendocrine tumors.[3] Everolimus exerts its therapeutic effect by selectively targeting the

mTORC1 protein complex, a central regulator of cell growth, proliferation, metabolism, and

angiogenesis.[5][6]

Discovery and Development Workflow
The development of everolimus is a landmark example of rational drug design, building upon

the discovery of a natural product. The journey began with the identification of rapamycin and

its unique biological activity, which paved the way for the synthesis of analogs with enhanced

therapeutic properties.
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Caption: Logical workflow from the discovery of rapamycin to the clinical approval of

everolimus.

Mechanism of Action: The mTOR Signaling Pathway
Everolimus's mechanism of action is centered on the inhibition of the PI3K/AKT/mTOR

signaling pathway, which is frequently hyperactivated in human cancers.

Binding to FKBP-12: Inside the cell, everolimus first forms a high-affinity complex with the

immunophilin FK506 binding protein-12 (FKBP-12).[5][7]

Inhibition of mTORC1: This everolimus-FKBP-12 complex then binds directly to the mTOR

complex 1 (mTORC1), inhibiting its kinase activity.[8][9] Everolimus is highly selective for

mTORC1 over the related mTORC2 complex.[6]
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Downstream Effects: Inhibition of mTORC1 prevents the phosphorylation of its key

downstream effectors, namely ribosomal protein S6 kinase 1 (S6K1) and eukaryotic

translation initiation factor 4E-binding protein 1 (4E-BP1).[10] This disruption leads to:

Reduced Protein Synthesis: A decrease in the translation of key proteins required for cell

cycle progression from G1 to S phase.[5]

Inhibition of Proliferation and Angiogenesis: The overall effect is a reduction in cell

proliferation, cell growth, and angiogenesis.[3][5]
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Caption: The PI3K/AKT/mTOR signaling pathway and the inhibitory action of everolimus.

Chemical Synthesis
Everolimus is synthesized via a semi-synthetic route starting from rapamycin (sirolimus). The

core of the synthesis is the selective alkylation of the C40 hydroxyl group with a 2-hydroxyethyl

moiety.
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Caption: A generalized two-step chemical synthesis workflow for everolimus from sirolimus.

Quantitative Data Summary
Preclinical In Vitro Activity
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Cell Line Type Assay Endpoint Value Reference

T-Cell

Lymphoma

(TCL)

³H-Thymidine

Incorporation

Inhibition of DNA

Synthesis
~10 nM (IC50) [11]

Aggressive

Lymphoma

Proliferation

Assay

Proliferation

Reduction
~50% at 50 nM [10]

Various Cancer

Cells
Binding Assay

IC50 for FKBP-

12 Binding
5-6 nM [12]

KB-31 Tumors

(in vivo)

Tumor Volume

Reduction
ED50

0.32 ± 0.04

mg/kg
[12]

Clinical Pharmacokinetics & Efficacy
Parameter Population Value Reference

Pharmacokinetics

Time to Peak

Concentration (Cmax)

Advanced Solid

Tumors
1-2 hours [5][9]

Half-life Transplant Patients ~30 hours [5]

Excretion Transplant Patients
~80% Feces, ~5%

Urine
[5][9]

Clinical Efficacy

Progression-Free

Survival (PFS)

Advanced RCC (vs.

Placebo)

4.0 months vs. 1.9

months
[13]

Objective Response

Rate (ORR)

Pan-Cancer (TSC1/2,

MTOR mutations)
7% (2 of 30 patients) [14][15]

PFS (Median)
Pan-Cancer (TSC1/2,

MTOR mutations)
2.3 months [14][15]

Key Experimental Protocols
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General Protocol for Everolimus Synthesis
This protocol is a generalized summary based on published methods.[16][17]

Reaction Setup: Dissolve sirolimus in an appropriate organic solvent (e.g., toluene or ethyl

acetate) in a reaction vessel under an inert atmosphere (e.g., nitrogen or argon).[16]

Base Addition: Add a non-nucleophilic base, such as 2,6-Lutidine or N,N-

Diisopropylethylamine (DIPEA), to the solution.[17]

Alkylation: Cool the mixture (e.g., to 0-5°C or up to 45-50°C depending on the specific

patent) and slowly add the alkylating agent, 2-(t-butyldimethylsilyl)oxyethyl triflate, dissolved

in the same solvent.[16] Allow the reaction to proceed for several hours with stirring until

completion, which can be monitored by HPLC.

Work-up: Quench the reaction and neutralize the mixture, for example, with a saturated

sodium bicarbonate (NaHCO₃) solution.[16] Extract the organic phase with a suitable solvent

like ethyl acetate. Wash the combined organic layers with brine, dry over anhydrous sodium

sulfate, and concentrate under reduced pressure to obtain the crude protected everolimus
intermediate.

Deprotection: Dissolve the crude intermediate in a solvent (e.g., ethyl acetate). Add an acid,

such as aqueous hydrochloric acid (HCl), dropwise at a controlled temperature (e.g., 0-5°C).

[17] Stir until the silyl protecting group is cleaved.

Final Isolation and Purification: Neutralize the reaction mixture again and perform an

aqueous work-up as described in step 4. The resulting crude everolimus is then purified,

typically by column chromatography or recrystallization from a solvent system like ethyl

acetate/ether, to yield the final product with high purity.[16]

Cell Proliferation Assay (³H-Thymidine Incorporation)
This method assesses the anti-proliferative effects of everolimus on cancer cell lines.[11]

Cell Seeding: Plate cancer cells (e.g., T-cell lymphoma lines) in 96-well microtiter plates at a

predetermined density and allow them to adhere overnight.
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Drug Treatment: Treat the cells with various concentrations of everolimus (e.g., 1, 10, 100

nM) or a vehicle control (e.g., DMSO) for a specified period (e.g., 48-72 hours).

Radiolabeling: Add ³H-thymidine to each well and incubate for an additional period (e.g., 4-8

hours) to allow for its incorporation into newly synthesized DNA.

Cell Harvesting: Harvest the cells onto glass fiber filters using a cell harvester.

Quantification: Measure the amount of incorporated ³H-thymidine using a liquid scintillation

counter. The counts per minute (CPM) are directly proportional to the rate of cell proliferation.

Data Analysis: Calculate the percentage of proliferation inhibition relative to the vehicle

control for each everolimus concentration and determine the IC50 value (the concentration

at which 50% of proliferation is inhibited).

Western Blot for mTOR Pathway Inhibition
This protocol is used to detect changes in the phosphorylation status of mTOR pathway

proteins.[10]

Cell Lysis: Treat cells with everolimus as in the proliferation assay. After treatment, wash the

cells with ice-cold phosphate-buffered saline (PBS) and lyse them in a

radioimmunoprecipitation assay (RIPA) buffer containing protease and phosphatase

inhibitors.

Protein Quantification: Determine the protein concentration of each lysate using a standard

protein assay (e.g., BCA or Bradford assay).

SDS-PAGE: Denature equal amounts of protein from each sample by boiling in Laemmli

buffer and separate them by size using sodium dodecyl sulfate-polyacrylamide gel

electrophoresis (SDS-PAGE).

Protein Transfer: Transfer the separated proteins from the gel to a nitrocellulose or

polyvinylidene difluoride (PVDF) membrane.

Immunoblotting:
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Block the membrane with a blocking solution (e.g., 5% non-fat milk or bovine serum

albumin in Tris-buffered saline with Tween 20) to prevent non-specific antibody binding.

Incubate the membrane with primary antibodies specific for the phosphorylated and total

forms of mTOR pathway proteins (e.g., anti-phospho-S6, anti-total-S6, anti-phospho-4E-

BP1).

Wash the membrane and incubate with a horseradish peroxidase (HRP)-conjugated

secondary antibody that recognizes the primary antibody.

Detection: Detect the protein bands using an enhanced chemiluminescence (ECL) substrate

and visualize them using an imaging system. The intensity of the bands corresponding to the

phosphorylated proteins is compared to the total protein levels to assess the degree of

pathway inhibition.

Need Custom Synthesis?

BenchChem offers custom synthesis for rare earth carbides and specific isotopiclabeling.

Email: info@benchchem.com or Request Quote Online.
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Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not

intended for diagnostic or therapeutic procedures. While BenchChem strives to provide

accurate protocols, we make no warranties, express or implied, regarding the fitness of this

product for every specific experimental setup.

Technical Support:The protocols provided are for reference purposes. Unsure if this reagent

suits your experiment? [Contact our Ph.D. Support Team for a compatibility check]
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